molecular formula C9H10N2O4 B8076385 Dimethyl 5-methylpyrazine-2,3-dicarboxylate

Dimethyl 5-methylpyrazine-2,3-dicarboxylate

Cat. No.: B8076385
M. Wt: 210.19 g/mol
InChI Key: KZEYJYZKMGTTEY-UHFFFAOYSA-N
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Description

Dimethyl 5-methylpyrazine-2,3-dicarboxylate (CAS 41110-47-8) is a methyl ester derivative of a substituted pyrazine dicarboxylic acid, with a molecular formula of C9H10N2O4 and a molecular weight of 210.19 . Pyrazines are a class of heteroaromatic compounds that contain nitrogen atoms in the 1 and 4 positions of the aromatic ring . These compounds are of significant interest in scientific research due to their presence as flavor and aroma compounds in many processed foods and their occurrence in the waste streams of various food industries . While specific studies on this exact ester are limited in the public domain, pyrazine-2,3-dicarboxylic acid derivatives are known to be valuable building blocks in coordination chemistry, where they can act as ligands to form complexes with metal ions, exhibiting a variety of coordination modes . Furthermore, related pyrazine carboxylic acids and their esters serve as key synthetic intermediates in the preparation of biologically active molecules and active pharmaceutical ingredients (APIs) . This compound is intended for research applications as a chemical standard or a synthetic intermediate in laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

dimethyl 5-methylpyrazine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-4-10-6(8(12)14-2)7(11-5)9(13)15-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYJYZKMGTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Single Nitrogen Oxidation

The oxidation of 2,5-dimethylpyrazine to 2,5-dimethylpyrazine-1-oxide serves as a foundational step. In a representative procedure, 108 g of 2,5-dimethylpyrazine is reacted with 30% hydrogen peroxide (114 g) in the presence of sodium tungstate (2.0 g) and sulfuric acid (2 ml) at 70°C for 8 hours, yielding 93% 2,5-dimethylpyrazine-1-oxide. This intermediate undergoes acetylation with acetic anhydride under reflux to produce 2-acetoxymethyl-5-methylpyrazine (86% yield). Subsequent hydrolytic oxidation with potassium permanganate in acidic media generates 5-methylpyrazine-2-carboxylic acid, which is esterified with methanol under acidic conditions to yield the dimethyl ester.

Direct Oxidation-Esterification Pathways

Alternative approaches bypass intermediate isolation. For instance, methylglyoxal and o-phenylenediamine undergo cyclization catalyzed by sodium pyrosulfite, forming 3-methylpyrazine. Oxidation with potassium permanganate at 100–103°C produces 5-methylpyrazine-2,3-dicarboxylic acid, which is esterified with methanol in the presence of sulfuric acid. This method achieves a final ester purity ≥99% after crystallization.

Table 1: Key Parameters for Oxidation-Esterification Methods

ParameterValue (Method 1.1)Value (Method 1.2)
Starting Material2,5-DimethylpyrazineMethylglyoxal
Oxidation AgentH₂O₂/KMnO₄KMnO₄
Reaction Temperature70–100°C100–103°C
Overall Yield68–72%73%
Purity≥98%≥99%

Condensation of Diaminomaleonitrile with Acetone Aldoxime

Formation of 2,3-Dicyano-5-Methylpyrazine

Diaminomaleonitrile (DAMN) reacts with acetone aldoxime in dilute sulfuric acid at 50–80°C to form 2,3-dicyano-5-methylpyrazine with 75% yield. The reaction proceeds via nucleophilic addition-elimination, with the aldoxime acting as a methyl group donor. Toluene extraction and vacuum distillation yield a crystalline product (98% purity).

Hydrolysis and Esterification

Hydrolysis of 2,3-dicyano-5-methylpyrazine in 50% sulfuric acid at 70–100°C generates 5-methylpyrazine-2,3-dicarboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) produces the dimethyl ester. This two-step process achieves a 46–52% yield from the dicyano intermediate.

Table 2: Performance Metrics for Condensation-Hydrolysis Route

StepConditionsYieldPurity
CondensationH₂SO₄, 80°C75%98%
HydrolysisH₂SO₄, 100°C85%97%
EsterificationMeOH/H₂SO₄, reflux62%99%

Cyclization of Methoxyoxalacetate Derivatives

Synthesis of Sodium Methoxyoxalacetate

Diethyl methoxyoxalacetate is prepared by reacting ethyl oxalyl chloride with methanol, followed by saponification to the sodium salt. This intermediate cyclizes with ammonia or amines to form pyrazine derivatives. For dimethyl 5-methylpyrazine-2,3-dicarboxylate, cyclization with 2-amino-5-methylpyrazine in toluene at 110°C yields the target compound after distillation (73% yield).

Optimization for Pyrazine Systems

While Example 6 of patent EP0965589B1 focuses on pyridine derivatives, analogous conditions apply to pyrazine synthesis. Substituting 2-amino-5-methylpyrazine for pyridine-based amines and adjusting reaction times (4–6 hours) enhances cyclization efficiency.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Oxidation-EsterificationHigh purity (≥99%)Multi-step, costly oxidizersIndustrial
Condensation-HydrolysisUses inexpensive starting materialsLow overall yield (46–52%)Laboratory-scale
CyclizationSingle-step from advanced intermediatesRequires specialized reagentsPilot-scale

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methylpyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • DMPDC serves as an important intermediate in the synthesis of various drugs, particularly sulfonylureas , which are used to treat diabetes. For instance, 5-methylpyrazine-2-carboxylic acid, a derivative of DMPDC, is critical in the production of glipizide and other hypoglycemic agents . The synthesis of these compounds often involves straightforward chemical processes that allow for large-scale production.
  • Antioxidant Properties
    • Research has indicated that pyrazine derivatives, including DMPDC, exhibit antioxidant properties. This makes them potential candidates for developing nutraceuticals aimed at combating oxidative stress-related diseases . The ability to scavenge free radicals enhances their appeal in functional food products.
  • Flavoring Agents
    • In the food industry, DMPDC is utilized as a flavoring agent due to its distinctive aroma profile. Pyrazines are known for their nutty and roasted flavors, which are desirable in various food products. The Maillard reaction, which occurs during cooking and processing, generates these compounds naturally, but synthetic versions like DMPDC can be added to enhance flavor profiles .

Industrial Applications

  • Chemical Building Block
    • DMPDC is employed as a building block in the synthesis of other chemical compounds. Its structure allows for modifications that can lead to new materials with specific properties for industrial applications, including agrochemicals and specialty chemicals .
  • Agricultural Uses
    • The compound has been noted in agricultural chemical manufacturing as a component in pesticides and fertilizers. Its effectiveness as a biocide or growth regulator is under investigation, potentially leading to more sustainable agricultural practices .

Case Studies

  • Diabetes Treatment Development
    • A study highlighted the successful application of 5-methylpyrazine-2-carboxylic acid derived from DMPDC in developing glipizide, showcasing its role as a precursor in pharmaceuticals aimed at managing diabetes effectively .
  • Flavor Enhancement in Food Products
    • Research conducted on the Maillard reaction demonstrated that the addition of synthetic pyrazines significantly increased the flavor complexity of processed foods, indicating the potential market for DMPDC as a flavor enhancer .

Mechanism of Action

The mechanism of action of dimethyl 5-methylpyrazine-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Substituent Positions and Functional Groups
Compound Name Substituents (Positions) Functional Groups Key Structural Features
Dimethyl 5-methylpyrazine-2,3-dicarboxylate Methyl (5) Ester (2,3) Electron-donating methyl; planar core
5,6-Dimethylpyrazine-2,3-dicarboxylic acid Methyl (5,6) Carboxylic acid (2,3) Twisted carboxyl groups (10.8–87.9°)
Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate Pyridinyl (5,6) Ester (2,3) Bulky substituents; extended conjugation
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate Chloro (5,6) Ester (2,3) Electron-withdrawing Cl; planar core

Key Observations :

  • Steric and Electronic Effects : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like pyridinyl () or dichloro groups (). This influences reactivity in cycloaddition or coordination chemistry .
  • Functional Groups : Carboxylic acid derivatives () exhibit strong hydrogen-bonding capabilities (O–H···N interactions), whereas ester analogs rely on weaker van der Waals forces, affecting solubility and crystal packing .

Crystallographic and Conformational Differences

Table 2: Crystallographic Data
Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Volume (ų) Reference
5,6-Dimethylpyrazine-2,3-dicarboxylic acid Monoclinic C2/c a=15.873, b=14.057, c=11.991, β=109.21 2526.6
Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate Monoclinic Ia a=8.4249, b=12.2465, c=16.2561, β=103.73 1629.3

Structural Insights :

  • The twisted carboxyl groups in 5,6-dimethylpyrazine-2,3-dicarboxylic acid () contrast with the planar ester groups in dimethyl derivatives, leading to distinct supramolecular networks .
  • Bulkier substituents (e.g., pyridinyl) increase unit cell volume and alter packing efficiency, as seen in .

Biological Activity

Dimethyl 5-methylpyrazine-2,3-dicarboxylate (DMPDC) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a detailed overview of the biological activity of DMPDC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMPDC is a derivative of pyrazine, characterized by the presence of two carboxylate groups and a methyl group at the 5-position. Its molecular formula is C9_{9}H10_{10}N2_{2}O4_{4}, and it exhibits properties typical of carboxylic acids and their derivatives, such as solubility in organic solvents and reactivity with nucleophiles.

1. Microbial Degradation

Research indicates that DMPDC can serve as a substrate for microbial degradation. For instance, a study isolated a bacterium capable of utilizing 2,3-diethyl-5-methylpyrazine as its sole carbon source, leading to the identification of metabolic intermediates such as 5,6-diethyl-2-hydroxy-3-methylpyrazine. This process highlights the potential for bioremediation applications where pyrazine derivatives are present in waste streams from food industries .

2. Interaction with G Protein-Coupled Receptors (GPCRs)

DMPDC's structural analogs have been studied for their interactions with GPCRs, particularly the OR5K1 receptor, which is involved in olfactory signaling. Compounds similar to DMPDC have shown agonistic activity at this receptor, suggesting that DMPDC may also exhibit similar biological activities. The effective concentration (EC50_{50}) for related compounds was noted to be around 10.29 μM . This interaction could have implications for flavor and fragrance industries.

Case Study 1: Microbial Utilization

In a study conducted at a fishmeal processing plant, researchers identified strains of Pseudomonas capable of degrading pyrazine compounds, including DMPDC. The degradation pathway was elucidated through metabolic profiling, revealing that these bacteria could utilize DMPDC as a nitrogen source while releasing ammonium into the medium .

Case Study 2: Environmental Remediation

A separate investigation focused on the ability of specific bacterial strains to degrade pyrazines in contaminated environments. The findings indicated that these microbes could effectively reduce the concentration of DMPDC in soil samples, suggesting its potential use in bioremediation strategies for pyrazine-contaminated sites .

Research Findings

Study Findings Implications
Identified microbial strains capable of degrading DMPDCPotential for bioremediation applications
Agonistic activity at OR5K1 receptorPossible applications in flavor/fragrance industries
Metabolic pathways elucidated for DMPDC degradationInsights into microbial metabolism of pyrazines

Q & A

Q. What are the common synthetic routes for preparing dimethyl 5-methylpyrazine-2,3-dicarboxylate, and what analytical methods validate its purity?

this compound is typically synthesized via esterification or condensation reactions. For example, hydrazide intermediates can be refluxed with dimethyl acetylene dicarboxylate in dioxane for 6 hours, followed by slow evaporation and crystallization . Another method involves sodium borohydride reduction of dimethyl pyrazine-2,5-dicarboxylate in methanol/DCM, monitored by TLC and purified via gradient chromatography . Purity validation employs 1H^1H- and 13C^{13}C-NMR, HRMS, and IR spectroscopy to confirm structural integrity .

Q. How is the crystal structure of pyrazine dicarboxylate derivatives determined, and what insights does this provide?

Single-crystal X-ray diffraction is the gold standard for structural determination. For example, monoclinic crystals (space group P21/cP2_1/c) of a related compound revealed bond angles, unit cell parameters (e.g., a=10.3893A˚a = 10.3893 \, \text{Å}, β=99.630\beta = 99.630^\circ), and displacement ellipsoids at 60% probability, confirming steric and electronic effects of substituents . This data aids in predicting reactivity and intermolecular interactions.

Advanced Research Questions

Q. What methodological challenges arise in synthesizing pyrazine dicarboxylate derivatives, and how can they be mitigated?

Cyclization reactions of pyrazine dicarboxylates with hydrazine hydrate often fail due to competing hydrolysis or side reactions. For instance, attempts to synthesize pyrazolopyridopyridazine diones from dimethyl 1,3-diphenylpyrazolo[3,4-b]pyridine-4,5-dicarboxylate under basic conditions yielded no product. Mitigation strategies include optimizing solvent polarity (e.g., acetic acid for cyclization) or using protecting groups to stabilize intermediates .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine dicarboxylate derivatives?

Discrepancies may stem from reaction conditions (e.g., solvent choice, temperature) or purification methods. For example, yields for sodium borohydride reductions vary with stoichiometry and reaction time . Cross-validation using standardized protocols (e.g., fixed molar ratios, controlled atmosphere) and advanced analytics (e.g., HPLC purity checks) ensures reproducibility .

Q. What spectroscopic techniques are critical for studying the reactivity of this compound in complex reactions?

Time-resolved 1H^1H-NMR tracks intermediate formation in reactions like nucleophilic substitutions or cycloadditions. IR spectroscopy identifies functional group transformations (e.g., ester hydrolysis to carboxylic acid at 1736cm1\sim 1736 \, \text{cm}^{-1}) . High-resolution mass spectrometry (HRMS) confirms molecular formulas of transient intermediates .

Q. How can computational methods optimize reaction pathways for pyrazine dicarboxylate derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and activation energies for esterification or cyclization. For example, the ICReDD framework integrates computational reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst), reducing trial-and-error inefficiencies .

Q. What experimental design principles apply to studying substituent effects on pyrazine dicarboxylate reactivity?

Factorial design can systematically vary substituents (e.g., methyl vs. nitro groups) and reaction parameters (temperature, solvent polarity). For instance, a 2k^k factorial design (where k=k = variables) identifies interactions between steric hindrance and electronic effects, enabling predictive models for regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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